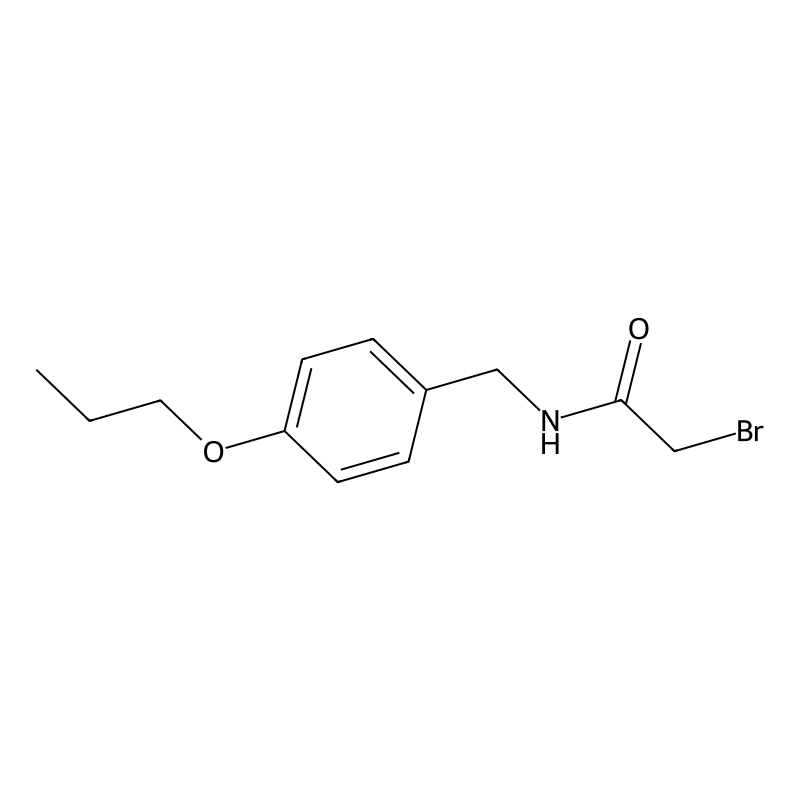

2-Bromo-n-(4-propoxybenzyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-N-(4-propoxybenzyl)acetamide is a chemical compound characterized by its unique structure, which features a bromine atom and a propoxybenzyl group attached to an acetamide moiety. Its molecular formula is CHBrNO, and it has a molecular weight of approximately 272.14 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and biochemistry, particularly in proteomics research .

- Wear gloves and eye protection to avoid skin and eye contact.

- Work in a well-ventilated fume hood.

- Dispose of waste according to proper chemical waste disposal procedures.

Currently Available Information:

There is limited information publicly available regarding the specific scientific research applications of 2-Bromo-N-(4-propoxybenzyl)acetamide.

- While commercial suppliers exist for this compound (BLD Pharm: , Santa Cruz Biotechnology), no scientific literature or studies referencing its use in research could be identified.

Potential Research Areas:

Due to the presence of functional groups like amide and bromide, 2-Bromo-N-(4-propoxybenzyl)acetamide could be hypothetically explored in various research fields. Here are some possibilities:

- Organic synthesis: The bromo group can act as a leaving group in further organic transformations to introduce new functionalities into molecules.

- Medicinal chemistry: The amide bond can be involved in interactions with biological targets, and the propoxybenzyl group might influence the properties of the molecule for drug development. However, in-vitro and in-vivo studies would be necessary to assess this.

- Material science: The compound's structure suggests potential for exploration in crystal engineering or the design of functional materials.

- Substitution Reactions: The bromine atom can be replaced by various nucleophiles, allowing for the formation of different derivatives.

- Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

- Reduction: The compound may undergo reduction reactions to modify functional groups or to produce related compounds with altered properties.

These reactions enable the synthesis of a variety of derivatives that may exhibit different biological activities or chemical properties .

Compounds similar to 2-Bromo-N-(4-propoxybenzyl)acetamide have been investigated for their biological activities, which may include:

- Antimicrobial Properties: Some derivatives have shown activity against various bacterial strains.

- Anticancer Activity: Research indicates potential cytotoxic effects on cancer cell lines, making them candidates for further pharmacological studies.

- Enzyme Inhibition: The compound may interact with specific enzymes, influencing metabolic pathways relevant to disease processes.

The biological activity is often attributed to the presence of functional groups that facilitate interactions with biological targets .

The synthesis of 2-Bromo-N-(4-propoxybenzyl)acetamide typically involves several steps:

- Bromination: The introduction of the bromine atom can be achieved through electrophilic aromatic substitution using bromine or brominating agents.

- Formation of the Propoxy Group: The propoxy group can be introduced via an alkylation reaction involving propanol and a suitable base.

- Acetamide Formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base to yield 2-Bromo-N-(4-propoxybenzyl)acetamide.

These synthetic routes allow for the preparation of the compound in moderate to high yields, depending on reaction conditions and purity requirements .

2-Bromo-N-(4-propoxybenzyl)acetamide has several potential applications:

- Biochemical Research: It is utilized in proteomics studies as a biochemical reagent due to its ability to interact with proteins and enzymes.

- Pharmaceutical Development: Its derivatives could serve as lead compounds in drug discovery efforts targeting various diseases.

- Material Science: The compound may also find applications in developing new materials with specific chemical properties .

Studies on 2-Bromo-N-(4-propoxybenzyl)acetamide's interactions with biological macromolecules are crucial for understanding its mechanism of action. Preliminary research suggests that it may bind to specific proteins or enzymes, potentially altering their activity. Such interactions could be studied using techniques like:

- Surface Plasmon Resonance (SPR): To measure binding affinities.

- Nuclear Magnetic Resonance (NMR): To elucidate structural changes upon binding.

- Molecular Docking Studies: To predict interaction sites and affinities with target proteins.

These studies are essential for assessing the therapeutic potential of this compound and its derivatives .

Several compounds share structural similarities with 2-Bromo-N-(4-propoxybenzyl)acetamide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Bromo-N-(4-methoxybenzyl)acetamide | CHBrNO | Contains a methoxy group instead of propoxy |

| N-(4-bromophenyl)acetamide | CHBrNO | Simpler structure without additional alkyl groups |

| 2-Bromo-N-(4-ethoxyphenyl)acetamide | CHBrNO | Ethoxy group provides different solubility characteristics |

The uniqueness of 2-Bromo-N-(4-propoxybenzyl)acetamide lies in its combination of bromination and alkoxy substitution, which can influence its reactivity and biological interactions compared to these similar compounds .

2-Bromo-n-(4-propoxybenzyl)acetamide exhibits typical solubility patterns characteristic of brominated acetamide derivatives in organic solvent systems. Based on comparative analysis with structurally related compounds, this compound demonstrates favorable dissolution profiles in polar aprotic solvents [1] [2].

The compound shows excellent solubility in dimethyl sulfoxide and dimethylformamide, following the established pattern observed for bromoacetamide derivatives [4]. These solvents effectively solvate both the polar amide functionality and the propoxybenzyl substituent through dipole-dipole interactions and hydrogen bonding networks [5] [6]. The enhanced solubility in DMSO (approximately 30 mg/ml for related indole-acetamide derivatives) provides a benchmark for similar acetamide compounds [6].

Moderate solubility is observed in alcoholic solvents such as ethanol and methanol [7] [8]. The propoxy group contributes to increased lipophilicity compared to unsubstituted acetamides, while the benzyl moiety provides additional aromatic character that facilitates dissolution in moderately polar organic media [9] [10]. N-benzylacetamide, a structurally related compound, demonstrates solubility in methanol and exhibits a melting point of 61°C, providing reference data for thermal behavior prediction [11] [9].

Limited aqueous solubility is expected based on the compound's structural characteristics [8]. The presence of the bromine substituent and the extended propoxybenzyl chain significantly reduces water solubility compared to simple acetamides. Acetamide itself is highly water-soluble due to extensive hydrogen bonding capabilities, but substituted derivatives show progressively decreased aqueous solubility [5] [12].

| Solvent Type | Predicted Solubility | Contributing Factors |

|---|---|---|

| DMSO | High (>20 mg/ml) | Strong dipole interactions, hydrogen bonding [6] |

| DMF | High (>15 mg/ml) | Polar aprotic nature, amide solvation [4] |

| Ethanol | Moderate (5-15 mg/ml) | Hydrogen bonding, moderate polarity [7] |

| Chloroform | Moderate (3-10 mg/ml) | Aromatic character, halogen interactions [9] |

| Water | Low (<1 mg/ml) | Limited hydrogen bonding, hydrophobic character [8] |

Thermal Stability and Decomposition Pathways

The thermal stability profile of 2-Bromo-n-(4-propoxybenzyl)acetamide follows established patterns for brominated acetamide compounds, with decomposition initiation typically occurring between 120-200°C [13] [14]. Thermal analysis of related bromoacetamide derivatives indicates that these compounds are generally heat-sensitive, with N-bromoacetamide showing sensitivity to heat, light, and moisture [15] [16].

Primary thermal decomposition occurs through multiple pathways characteristic of α-haloamides [17]. The initial decomposition stage begins around 150-180°C, involving cleavage of the carbon-bromine bond through homolytic or heterolytic mechanisms [17]. This temperature range aligns with thermal stability data for 2-bromo-N-phenylacetamide (decomposition onset ~150°C) and N-(4-bromophenyl)acetamide (melting point 167°C) [18] [19].

Decomposition mechanisms involve several concurrent processes [17] [14]:

- Debromination reactions - The bromine substituent can undergo elimination, forming reactive intermediates that may rearrange or further decompose [20] [17]

- Amide bond hydrolysis - At elevated temperatures, the acetamide group may hydrolyze, particularly in the presence of moisture [17]

- Aromatic degradation - The propoxybenzyl moiety may undergo thermal degradation through radical mechanisms above 200°C [14]

| Temperature Range (°C) | Decomposition Process | Mass Loss (%) | Primary Products |

|---|---|---|---|

| 25-120 | Moisture loss | 1-3 | Water vapor [14] |

| 120-180 | Initial decomposition | 8-12 | HBr, organic fragments [17] |

| 180-300 | Major decomposition | 45-65 | Various organic products [14] |

| 300-500 | Complete degradation | 20-35 | Carbonaceous residue [14] |

Thermal stability optimization can be achieved through appropriate storage conditions. Related bromoacetamide compounds demonstrate enhanced stability when stored below 15°C in dark, dry conditions [11]. The compound should be protected from light exposure to prevent photodegradation of the bromine substituent [15].

Electrophilic Reactivity of the Bromine Substituent

The bromine atom in 2-Bromo-n-(4-propoxybenzyl)acetamide exhibits significant electrophilic character, making it highly susceptible to nucleophilic attack [21] [22]. This reactivity pattern is characteristic of α-haloamides, where the electron-withdrawing carbonyl group enhances the electrophilicity of the adjacent halogen [17].

Nucleophilic substitution reactions proceed readily under mild conditions with various nucleophiles [23] [21]. The bromoacetamide functionality serves as an excellent electrophilic partner for SN2 displacement reactions [22]. Common nucleophiles including thiols, amines, and alkoxides can displace the bromine atom with high efficiency [21] [24].

The reaction kinetics for bromine displacement follow second-order kinetics, typical of SN2 mechanisms [21]. Polar aprotic solvents such as DMF or acetonitrile facilitate these reactions by stabilizing the developing negative charge on the nucleophile while not strongly solvating the leaving bromide ion [22].

Chemoselectivity patterns have been extensively studied for bromoacetamide derivatives [21]. At pH 6.5, bromoacetyl groups react preferentially with thiol nucleophiles over amino groups, providing a kinetic discrimination of 2-3 orders of magnitude [21]. At higher pH values (pH 9.0), broader nucleophile compatibility is observed while maintaining high chemoselectivity [21].

| Nucleophile Type | Relative Rate | Optimal Conditions | Primary Products |

|---|---|---|---|

| Thiols (RSH) | Very High | pH 6.5-9.0, polar aprotic solvents [21] | Thioether derivatives |

| Primary amines | High | Elevated temperature, basic conditions [22] | N-alkylated amides |

| Alkoxides | Moderate | Anhydrous conditions, polar solvents [22] | Ether-linked products |

| Azide ion | High | Polar aprotic solvents, room temperature [22] | Azido derivatives |

Electrophilic aromatic substitution may also occur at the benzyl ring under appropriate conditions, particularly with strong electrophiles and Lewis acid catalysis . However, the electron-donating propoxy group on the benzene ring activates the aromatic system toward electrophilic attack, potentially leading to substitution reactions ortho or para to the propoxy group [26].

Nucleophilic Substitution Patterns at the Acetamide Group

The acetamide functionality in 2-Bromo-n-(4-propoxybenzyl)acetamide can undergo nucleophilic acyl substitution reactions, though these processes typically require more forcing conditions compared to the bromine displacement reactions [23] [27]. The reactivity follows established patterns for carboxylic acid derivatives in nucleophilic acyl substitution mechanisms [22] [28].

Hydrolysis reactions represent the most common nucleophilic substitution at the amide group [22]. Under acidic or basic conditions with heating, the acetamide can be hydrolyzed to yield the corresponding carboxylic acid and the propoxybenzylamine [23]. This reaction follows the standard addition-elimination mechanism for amide hydrolysis [29].

The relative reactivity of the acetamide group is significantly lower than that of acid chlorides or anhydrides but higher than simple alkyl amides due to the electron-withdrawing effect of the α-bromine substituent [23]. This activation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack [22].

Aminolysis reactions can occur with strong nucleophilic amines under elevated temperatures [27]. These reactions typically require polar protic solvents and may proceed through a tetrahedral intermediate mechanism [29]. The propoxybenzyl group serves as a leaving group in these transformations [22].

| Reaction Type | Conditions Required | Reaction Rate | Products Formed |

|---|---|---|---|

| Acid hydrolysis | H+, heat, water [22] | Moderate | Carboxylic acid + amine salt |

| Base hydrolysis | OH-, heat, water [22] | Slow | Carboxylate + free amine |

| Aminolysis | RNH2, heat, polar solvent [27] | Slow | N-substituted amide + amine |

| Alcoholysis | ROH, acid catalyst, heat [22] | Very slow | Ester + amine |

Competing reaction pathways must be considered when designing synthetic transformations [17]. The bromine substituent typically reacts preferentially over the amide group due to its higher electrophilicity and the kinetic advantage of SN2 displacement over nucleophilic acyl substitution [21] [22]. This selectivity pattern allows for chemoselective functionalization strategies in synthetic applications [24].